molecular formula C24H36NO2+ B12748957 Ciclotropium CAS No. 764602-65-5

Ciclotropium

Cat. No.: B12748957
CAS No.: 764602-65-5
M. Wt: 370.5 g/mol
InChI Key: WNMNMBROVJBYLM-CFKXAFPQSA-N
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Description

Ciclotropium is a recently developed parasympathicolytic agent, which means it inhibits the parasympathetic nervous system. It is a quaternary ammonium compound with anticholinergic activity, primarily used to treat gastrointestinal or biliary colics and dysmenorrhea .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ciclotropium are not extensively documented. Typically, the production of such compounds involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Ciclotropium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of this compound .

Scientific Research Applications

Ciclotropium has several scientific research applications, including:

    Chemistry: Used as a model compound to study quaternary ammonium compounds and their reactions.

    Biology: Investigated for its effects on cellular processes and interactions with biological molecules.

    Medicine: Studied for its potential therapeutic effects in treating gastrointestinal disorders and dysmenorrhea.

    Industry: Utilized in the development of new pharmaceuticals and chemical products .

Mechanism of Action

Ciclotropium exerts its effects by inhibiting the parasympathetic nervous system. It acts as an antagonist to muscarinic receptors, particularly the M3 receptors, which are involved in smooth muscle contraction. By blocking these receptors, this compound induces relaxation of smooth muscles, thereby alleviating symptoms associated with gastrointestinal and biliary colics .

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another anticholinergic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.

    Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.

    Tiotropium: A long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD).

Uniqueness

Ciclotropium is unique due to its specific action on gastrointestinal and biliary colics and its relatively recent development compared to other anticholinergic agents. Its quaternary ammonium structure also contributes to its distinct pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

764602-65-5

Molecular Formula

C24H36NO2+

Molecular Weight

370.5 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-cyclopentyl-2-phenylacetate

InChI

InChI=1S/C24H36NO2/c1-17(2)25(3)20-13-14-21(25)16-22(15-20)27-24(26)23(19-11-7-8-12-19)18-9-5-4-6-10-18/h4-6,9-10,17,19-23H,7-8,11-16H2,1-3H3/q+1/t20-,21+,22?,23?,25?

InChI Key

WNMNMBROVJBYLM-CFKXAFPQSA-N

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C

Origin of Product

United States

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